molecular formula C7H4ClF3O3S B2955992 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1261500-74-6

2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B2955992
CAS RN: 1261500-74-6
M. Wt: 260.61
InChI Key: OYMPSPOAOKBAGC-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is an organic compound . It is a derivative of benzene, where one hydrogen atom is replaced by a sulfonyl chloride group and another hydrogen atom is replaced by a trifluoromethyl group .


Synthesis Analysis

The synthesis of this compound might involve the reaction of a suitable precursor with a trifluoromethylating agent . For example, 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is C7H4ClF3O3S . This indicates that it contains seven carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, three oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

The trifluoromethyl group in “2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride” can participate in various types of reactions. For instance, it can undergo aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .

Scientific Research Applications

Nanofiltration Membranes

A study by Liu et al. (2012) highlights the development of novel sulfonated thin-film composite (TFC) nanofiltration (NF) membranes, employing sulfonated aromatic diamine monomers to enhance water flux and dye rejection capabilities. The introduction of sulfonic acid groups into the membrane structure played a crucial role in improving surface hydrophilicity, thereby enhancing water permeation and dye rejection during the TFC NF separation process (Liu et al., 2012).

Synthesis and Reactions with Alkynyltrimethylsilanes

Zhdankin et al. (1996) reported on the preparation and reactions of organosulfonyloxy derivatives with alkynyltrimethylsilanes. This research demonstrates the versatility of sulfonyl chlorides in synthesizing compounds with potential applications in various chemical synthesis processes (Zhdankin et al., 1996).

Carbonic Anhydrase Inhibitors

Scozzafava et al. (2000) explored the synthesis of derivatives from aromatic/heterocyclic sulfonamides using perfluoroalkyl/arylsulfonyl chlorides, highlighting their potential as intraocular pressure-lowering agents. The study underscored the importance of sulfonyl chlorides in developing new classes of carbonic anhydrase inhibitors, offering insights into the design of novel antiglaucoma drugs (Scozzafava et al., 2000).

Synthesis of Phthalocyanines

Kondratenko et al. (1999) demonstrated the use of sulfonyl chloride derivatives in the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and their corresponding zinc and cobalt phthalocyanines. These findings indicate the compound's applicability in creating materials with potential electronic and photovoltaic applications (Kondratenko et al., 1999).

Ionic Liquids and Catalysis

Research by Nara et al. (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation, leveraging the reactivity of sulfonyl chlorides for enhancing yields in diaryl sulfone synthesis. This approach offers an environmentally friendly alternative to traditional solvents, showcasing the role of sulfonyl chlorides in sustainable chemical processes (Nara et al., 2001).

Future Directions

The trifluoromethyl group is of significant interest in the pharmaceutical industry and agrochemicals . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds, including “2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride”, is an active area of research .

properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-3-4(7(9,10)11)1-2-5(6)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMPSPOAOKBAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261500-74-6
Record name 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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